A Comprehensive Technical Guide to 4-chloropyridine-2-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-chloropyridine-2-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloropyridine-2-carbonyl chloride is a key bifunctional reagent in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its structure, featuring both a reactive acyl chloride and a chlorinated pyridine ring, allows for sequential and site-selective reactions, making it a versatile building block for complex molecular architectures. The pyridine ring, a common motif in bioactive molecules, coupled with the high reactivity of the acyl chloride for nucleophilic substitution, provides a direct route to a diverse range of amides, esters, and other carbonyl derivatives. This guide offers a deep dive into the chemical identity, synthesis, reactivity, and safe handling of 4-chloropyridine-2-carbonyl chloride, providing field-proven insights for its effective utilization in research and development.
Part 1: Chemical Identity and Properties
A thorough understanding of the fundamental properties of a reagent is the bedrock of its effective and safe use in any experimental setting. This section outlines the key identifiers and physicochemical characteristics of 4-chloropyridine-2-carbonyl chloride.
IUPAC Name and CAS Number
It is crucial to distinguish the free base from its hydrochloride salt, which is also commercially available and may be used as a more stable precursor.
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IUPAC Name (Hydrochloride): 4-chloropyridine-2-carbonyl chloride;hydrochloride[]
Molecular Structure and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂NO | [1] |
| Molecular Weight | 176.00 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 144-148 °C/10 mmHg | [4] |
| Density | 1.418 g/mL at 25 °C | [4] |
Part 2: Synthesis of 4-chloropyridine-2-carbonyl chloride
The reliable synthesis of 4-chloropyridine-2-carbonyl chloride is a critical first step for its application. The most common and industrially relevant method involves the chlorination of the corresponding carboxylic acid.
Key Precursor: 4-chloropyridine-2-carboxylic acid
The synthesis of the title compound typically starts from 4-chloropyridine-2-carboxylic acid. This precursor itself is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, particularly anti-inflammatory and analgesic drugs.[6]
Synthetic Protocol: From Carboxylic Acid to Acyl Chloride
The conversion of 4-chloropyridine-2-carboxylic acid to its acyl chloride is most efficiently achieved using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Caption: General reaction scheme for the synthesis of 4-chloropyridine-2-carbonyl chloride.
Detailed Experimental Protocol:
Objective: To synthesize 4-chloropyridine-2-carbonyl chloride from 4-chloropyridine-2-carboxylic acid.
Materials:
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4-chloropyridine-2-carboxylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous N,N-dimethylformamide (DMF)
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Anhydrous toluene
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Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
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Heating mantle
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Nitrogen inlet and outlet (or drying tube)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloropyridine-2-carboxylic acid.[7]
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Reagent Addition: Add an excess of thionyl chloride (typically 3-5 equivalents) to the flask.[8]
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Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., a few drops) to the suspension. The addition of DMF is crucial as it forms the Vilsmeier reagent in situ, which is the active catalytic species that facilitates the reaction.
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Reaction: The reaction mixture is heated to reflux (typically around 80-90 °C).[8] Vigorous evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas will be observed. The reaction should be conducted in a well-ventilated fume hood. The progress of the reaction can be monitored by the cessation of gas evolution.
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Work-up: After the reaction is complete (typically after several hours), the excess thionyl chloride is removed by distillation under reduced pressure.[7] Anhydrous toluene is then added to the residue and subsequently removed under reduced pressure to azeotropically remove any remaining traces of thionyl chloride. This step is often repeated to ensure complete removal.[7]
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Product: The resulting crude 4-chloropyridine-2-carbonyl chloride is typically a liquid or low-melting solid and is often used in the next step without further purification.[7]
Self-Validating System and Causality:
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Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as the reaction solvent.
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Anhydrous Conditions: The exclusion of moisture is critical as acyl chlorides are highly reactive towards water, which would hydrolyze the product back to the starting carboxylic acid.
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Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
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Azeotropic Removal of Thionyl Chloride: The use of toluene for azeotropic distillation is a standard and effective method for removing high-boiling impurities like thionyl chloride, ensuring the purity of the acyl chloride for subsequent reactions.
Part 3: Reactivity and Applications in Drug Development
The utility of 4-chloropyridine-2-carbonyl chloride in drug development stems from its ability to readily undergo nucleophilic acyl substitution reactions, primarily forming stable amide bonds.
Mechanism of Acylation: Amide Bond Formation
The acyl chloride is a highly electrophilic species due to the electron-withdrawing nature of the two chlorine atoms and the carbonyl oxygen. This makes the carbonyl carbon highly susceptible to attack by nucleophiles, such as the lone pair of electrons on a primary or secondary amine.
Caption: Simplified workflow for the synthesis of Sorafenib derivatives utilizing 4-chloropyridine-2-carbonyl chloride.
This synthetic route highlights the importance of 4-chloropyridine-2-carbonyl chloride in constructing the core scaffold of complex, biologically active molecules. The ability to form the amide bond under relatively mild conditions makes it an invaluable tool for medicinal chemists.
Part 4: Safety, Handling, and Storage
As a highly reactive and corrosive compound, strict adherence to safety protocols is paramount when working with 4-chloropyridine-2-carbonyl chloride.
Hazard Identification
GHS Classification:
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Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage. [1][9]* Acute Toxicity, Oral: Category 3. Toxic if swallowed. [10]* Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage. [10]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood. [9]* Personal Protective Equipment:
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Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [9] * Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. [9] * Respiratory Protection: If there is a risk of inhalation, a full-face respirator with an appropriate cartridge should be used. [9]
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Storage
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Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]* The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon). [10]* Store locked up in a designated area for corrosive and toxic chemicals. [9][10]
First-Aid Measures
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In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [9]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [9]* If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [9]* If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [9]
Disposal
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Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [9][10]* Do not allow the product to enter drains. [10]
Conclusion
4-chloropyridine-2-carbonyl chloride is a potent and versatile reagent that serves as a cornerstone in the synthesis of a multitude of complex organic molecules, particularly in the realm of drug discovery and development. Its dual reactivity allows for the strategic introduction of a substituted pyridine moiety, a privileged scaffold in medicinal chemistry. A comprehensive understanding of its synthesis, reactivity, and, most importantly, its safe handling, is essential for harnessing its full potential. This guide provides the foundational knowledge and practical insights for researchers and scientists to confidently and effectively incorporate this valuable building block into their synthetic endeavors.
References
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Method for synthesizing 4-chloro-pyridine. (n.d.). Eureka | Patsnap. Retrieved January 6, 2026, from [Link]
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4-Chloro-pyridine-2-carbonyl chloride. (2024, April 9). ChemBK. Retrieved January 6, 2026, from [Link]
- Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. (n.d.). Google Patents.
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Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Retrieved January 6, 2026, from [Link]
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4-chloropyridine-2-carbonyl Chloride | C6H3Cl2NO. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 6, 2026, from [Link]
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4-Chloro-pyridine-2-carboxylic acid amide, min 97%, 100 grams. (n.d.). CP Lab Safety. Retrieved January 6, 2026, from [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 6, 2026, from [Link]
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